Regorafenib metabolite M4

Description

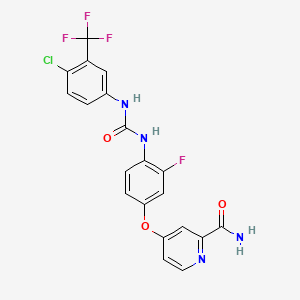

Structure

3D Structure

Properties

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClF4N4O3/c21-14-3-1-10(7-13(14)20(23,24)25)28-19(31)29-16-4-2-11(8-15(16)22)32-12-5-6-27-17(9-12)18(26)30/h1-9H,(H2,26,30)(H2,28,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJAPQTJRMGFPQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)N)F)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClF4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343498-72-5 | |

| Record name | BAY-751098 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1343498725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BAY-751098 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58I22S7HYD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of Regorafenib Metabolite M4 (N-Desmethyl Regorafenib)

Abstract

Regorafenib is an oral multi-kinase inhibitor pivotal in the treatment of metastatic colorectal cancer and other malignancies.[1][2] The biotransformation of a drug candidate is a critical aspect of drug development, directly influencing its efficacy, pharmacokinetic profile, and potential toxicity. Regorafenib undergoes extensive hepatic metabolism, primarily mediated by Cytochrome P450 3A4 (CYP3A4) and UGT1A9, leading to several metabolites.[1][3][4] Among these, the N-desmethyl metabolite, designated as M4, represents a key transformation product.[5] This guide provides an in-depth, technically-focused narrative on the definitive structure elucidation of Regorafenib metabolite M4. We will detail the causality behind the analytical strategy, from in vitro metabolite generation using human liver microsomes to the synergistic application of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies described herein constitute a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

The Metabolic Landscape of Regorafenib

Understanding the metabolic fate of Regorafenib is the foundational step in characterizing any of its metabolites. The parent drug serves as a substrate for multiple enzymatic reactions, primarily Phase I oxidation and Phase II glucuronidation.[6][7]

The principal oxidative pathways are catalyzed by CYP3A4, leading to the formation of two major active metabolites: M2 (N-oxide) and M5 (N-oxide and N-desmethyl).[8][9][10] The formation of M4 (N-Desmethyl Regorafenib) occurs via a demethylation reaction, a common metabolic route for compounds containing an N-methyl moiety. While M2 and M5 are often the most abundant in circulation, the complete structural confirmation of all metabolites, including M4, is essential for a comprehensive safety and efficacy assessment.

Caption: Primary oxidative metabolic pathways of Regorafenib.

A Synergistic Analytical Workflow for Structure Elucidation

The unambiguous identification of a drug metabolite, particularly when a reference standard is unavailable, necessitates a multi-technique approach. Mass spectrometry provides unparalleled sensitivity and accurate mass information, while NMR spectroscopy offers definitive structural detail.[11][12] Our strategy is built on this synergy, creating a workflow where each step validates the next.

The causality is clear: we first use a high-throughput in vitro system to generate the metabolite. Then, we employ LC-MS/MS as a rapid screening tool to detect the metabolite and propose a putative structure based on mass shifts and fragmentation patterns.[7] Finally, we use NMR on an isolated sample to provide the unequivocal proof of that structure.

Caption: Overall analytical workflow for metabolite structure elucidation.

Experimental Protocol: In Vitro Metabolite Generation

To generate sufficient quantities of M4 for analysis, we utilize human liver microsomes (HLMs), which are rich in Phase I enzymes like CYPs.[6][13] This in vitro model provides a controlled and concentrated environment for metabolic reactions.

Protocol 1: Incubation of Regorafenib with Human Liver Microsomes

-

Preparation : In a microcentrifuge tube, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 1 mg/mL human liver microsomes, and 3 mM MgCl₂.

-

Pre-incubation : Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the system.

-

Initiation : Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) and Regorafenib (final concentration, e.g., 10 µM). The use of a regenerating system ensures a sustained supply of the necessary cofactor for CYP enzyme activity.

-

Incubation : Incubate the reaction mixture at 37°C for 60 minutes with gentle agitation.

-

Termination : Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.[6] This step serves two purposes: it stops all enzymatic activity and precipitates the microsomal proteins.

-

Centrifugation : Vortex the mixture and centrifuge at >12,000 x g for 10 minutes to pellet the precipitated proteins.

-

Collection : Carefully transfer the supernatant, which now contains the parent drug and its metabolites, to a clean tube for LC-MS analysis.

Mass Spectrometry: Detection and Fragmentation Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is the cornerstone of modern metabolite identification.[6][7] We employ high-resolution mass spectrometry (HRMS) to gain confidence in the elemental composition of the detected species.

Protocol 2: LC-MS/MS Analysis

-

Chromatography :

-

Mass Spectrometry :

-

Instrument : A triple quadrupole or Q-TOF mass spectrometer.

-

Ionization : Electrospray ionization in positive mode (ESI+). The multiple nitrogen atoms in Regorafenib's structure make it readily protonated.

-

Analysis : Perform a full scan to detect all ions. Subsequently, perform product ion scans (MS/MS) on the parent drug and the suspected metabolite peak.[7]

-

Data Interpretation and Validation

The N-demethylation of Regorafenib to form M4 involves the loss of a CH₂ group. This corresponds to a specific mass shift.

-

Regorafenib (C₂₁H₁₅ClF₄N₄O₃) : Exact Mass = 482.0768

-

Metabolite M4 (C₂₀H₁₃ClF₄N₄O₃) : Exact Mass = 468.0612[5]

The expected mass difference is -14.0156 Da . HRMS analysis of the chromatographic peak corresponding to the metabolite should confirm this exact mass, providing strong evidence for the elemental formula of M4.

Tandem MS (MS/MS) provides the next layer of validation. By comparing the fragmentation pattern of M4 to that of Regorafenib, we can pinpoint the site of modification. Key fragments related to the N-methylpicolinamide moiety will show a mass shift of 14 Da, while fragments from the other side of the molecule will remain unchanged.

| Compound | Parent Ion [M+H]⁺ (m/z) | Key Fragment A (m/z) | Key Fragment B (m/z) | Interpretation |

| Regorafenib | 483.0841 | 146.06 | 337.02 | Fragment A: N-methylpicolinamide moiety. Fragment B: Urea-linked chloro-trifluoromethylphenyl moiety. |

| Metabolite M4 | 469.0685 | 132.04 | 337.02 | Fragment A shows a -14 Da shift (loss of CH₂), confirming demethylation on the picolinamide side. Fragment B is unchanged. |

NMR Spectroscopy: Definitive Structural Confirmation

While MS data provides compelling evidence, it cannot definitively rule out isomeric structures. NMR spectroscopy is the gold standard, providing unambiguous proof of atomic connectivity.[7][11][12] This requires isolating the metabolite in sufficient purity and quantity, typically by scaling up the in vitro incubation and using preparative HPLC.

Data Interpretation and Validation

The key to NMR confirmation lies in identifying the specific proton and carbon signals that are lost or shifted due to the N-demethylation.

-

¹H NMR : The most telling piece of evidence comes from the proton spectrum. Regorafenib exhibits a characteristic signal for the N-methyl group protons. In M4, this signal will be absent.

-

¹³C NMR : The carbon spectrum will corroborate this finding, showing the absence of the N-methyl carbon signal.

-

2D NMR (HSQC/HMBC) : Heteronuclear correlation experiments would further confirm the structure by showing the connectivity between protons and carbons, verifying the integrity of the rest of the molecular scaffold.

| Signal Type | Expected Chemical Shift in Regorafenib (ppm) | Expected Observation in Metabolite M4 | Rationale |

| N-CH₃ Protons (¹H) | ~2.8 - 3.0 (singlet, 3H) | Signal is absent | Direct evidence of the loss of the methyl group. |

| Amide N-H Proton (¹H) | Broad singlet | Signal present, potentially shifted | The chemical environment of the amide proton changes upon demethylation. |

| N-CH₃ Carbon (¹³C) | ~26 - 28 | Signal is absent | Confirms the loss of the methyl carbon from the structure. |

Conclusion

References

-

The proposed metabolic pathway of regorafenib in humans in vivo - ResearchGate. Available from: [Link]

-

Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem. National Institutes of Health. Available from: [Link]

-

Analytical strategies for identifying drug metabolites - PubMed. National Institutes of Health. Available from: [Link]

-

Pharmacology of Regorafenib (Stivarga, Regonat; Pharmacokinetics, Mechanism of Action, Uses, Effects) - YouTube. Available from: [Link]

-

Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - alwsci. Available from: [Link]

-

Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC–MS/MS | Request PDF - ResearchGate. Available from: [Link]

-

Novel Approach to Performing Metabolite Identification in Drug Metabolism. American Pharmaceutical Review. Available from: [Link]

-

Higher Systemic Exposure to Unbound Active Metabolites of Regorafenib Is Associated With Short Progression-Free Survival in Colorectal Cancer Patients - PubMed. National Institutes of Health. Available from: [Link]

-

Determination of Regorafenib (BAY 73-4506) and Its Major Human Metabolites BAY 75-7495 (M-2) and BAY 81-8752 (M-5) in Human Plasma by Stable-Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry - PubMed. National Institutes of Health. Available from: [Link]

-

Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC - NIH. National Institutes of Health. Available from: [Link]

-

Metabolic profiling of the anti-tumor drug regorafenib in mice - PubMed. National Institutes of Health. Available from: [Link]

-

This compound | C20H13ClF4N4O3 | CID 53491672 - PubChem. National Institutes of Health. Available from: [Link]

-

Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed. National Institutes of Health. Available from: [Link]

-

Analytical strategies for identifying drug metabolites | Request PDF - ResearchGate. Available from: [Link]

-

Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - Semantic Scholar. Available from: [Link]

Sources

- 1. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | C20H13ClF4N4O3 | CID 53491672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]

- 8. researchgate.net [researchgate.net]

- 9. Higher Systemic Exposure to Unbound Active Metabolites of Regorafenib Is Associated With Short Progression-Free Survival in Colorectal Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Metabolic profiling of the anti-tumor drug regorafenib in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Regorafenib Metabolite M4 (N-Desmethyl Regorafenib)

This guide provides an in-depth exploration of Regorafenib metabolite M4, also known as N-Desmethyl Regorafenib. While the major metabolic pathways of Regorafenib lead to the pharmacologically active metabolites M2 (N-oxide) and M5 (N-oxide and N-desmethyl), the synthesis and characterization of other potential metabolites like M4 are crucial for comprehensive pharmacokinetic and safety profiling. This document details the metabolic context of M4, provides validated synthetic routes for its preparation as an analytical standard, and outlines methods for its purification and characterization.

The Metabolic Landscape of Regorafenib

Regorafenib (Stivarga®) is an oral multi-kinase inhibitor that targets angiogenic, stromal, and oncogenic receptor tyrosine kinases.[1][2] Upon administration, it undergoes extensive metabolism, primarily in the liver, mediated by cytochrome P450 enzymes (mainly CYP3A4) and UDP-glucuronosyltransferases (UGT1A9).[3][4]

The two principal and pharmacologically active metabolites are M2 (Regorafenib-N-oxide) and M5 (N-Desmethyl-regorafenib-N-oxide).[5] The formation of M2 occurs through N-oxidation of the pyridine ring, and M5 is subsequently formed by the N-demethylation of M2.[6] These metabolites circulate in human plasma at concentrations comparable to the parent drug and contribute significantly to its overall efficacy.[7][8]

Metabolite M4 (N-Desmethyl Regorafenib) is formed by the N-demethylation of the picolinamide side chain of the parent Regorafenib molecule.[7] While not as prominent in circulation as M2 and M5, the synthesis of M4 is essential for its use as a reference standard in bioanalytical methods to ensure accurate quantification and a complete understanding of Regorafenib's metabolic fate.[9]

Caption: Primary metabolic pathways of Regorafenib.

Chemical Synthesis of this compound

The synthesis of M4 is a multi-step process that culminates in the formation of a urea linkage between two key intermediates. The overall strategy is designed for efficiency and purity, ensuring a reliable standard for analytical applications.

Caption: Retrosynthetic analysis and workflow for M4 synthesis.

Synthesis of Intermediate 1: 4-(4-amino-3-fluorophenoxy)picolinamide

This intermediate is synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The process begins with the preparation of 4-chloropicolinamide.

Protocol 2.1.1: Preparation of 4-Chloropicolinamide

-

Chlorination: To a solution of 4-chloropicolinic acid in a suitable aprotic solvent (e.g., dichloromethane), add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0°C.[10]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1.5-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to yield the crude 4-chloropicolinoyl chloride.

-

Amidation: Dissolve the crude acyl chloride in an appropriate solvent (e.g., tetrahydrofuran) and add it dropwise to a cooled (0°C) solution of aqueous ammonia.

-

Work-up and Isolation: Stir the mixture for 1-2 hours, then extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield 4-chloropicolinamide.[1][11]

Protocol 2.1.2: SNAr Coupling

-

Reaction Setup: In a reaction vessel under an inert nitrogen atmosphere, dissolve 4-amino-3-fluorophenol (1.0 eq) in an anhydrous polar aprotic solvent such as DMF.

-

Base Addition: Add a strong base, such as potassium tert-butoxide (KOtBu) (1.1 eq), portion-wise at room temperature to form the phenoxide.

-

Coupling: Add a solution of 4-chloropicolinamide (1.0 eq) in DMF to the reaction mixture.

-

Heating and Monitoring: Heat the reaction to 80-90°C and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 6-8 hours).

-

Quenching and Isolation: Cool the reaction to room temperature and quench by pouring it into ice water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford 4-(4-amino-3-fluorophenoxy)picolinamide.

Synthesis of Intermediate 2: 4-chloro-3-(trifluoromethyl)phenyl isocyanate

This highly reactive intermediate is prepared from the corresponding aniline using a phosgene equivalent, which requires careful handling due to toxicity.

Protocol 2.2.1: Isocyanate Formation

-

Reaction Setup: In a well-ventilated fume hood, dissolve triphosgene (0.4 eq) in a dry, inert solvent like dichloromethane or toluene.

-

Aniline Addition: Add a solution of 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) in the same solvent dropwise to the triphosgene solution at 0°C.[12]

-

Reflux and Monitoring: After the addition is complete, carefully heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC or infrared spectroscopy (disappearance of the N-H stretch of the aniline and appearance of the strong isocyanate stretch at ~2270 cm⁻¹).

-

Isolation: After the reaction is complete, cool the mixture and carefully evaporate the solvent under reduced pressure. The crude isocyanate is often used immediately in the next step without further purification. For storage, distillation under high vacuum can be performed.[13]

Final Step: Urea Formation to Yield Metabolite M4

The final step involves the coupling of the two key intermediates to form the diaryl urea structure of M4.

Protocol 2.3.1: Coupling Reaction

-

Reaction Setup: Dissolve the amine intermediate, 4-(4-amino-3-fluorophenoxy)picolinamide (1.0 eq), in a dry aprotic solvent such as tetrahydrofuran (THF) or dichloromethane under a nitrogen atmosphere.

-

Isocyanate Addition: Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) in the same solvent dropwise at room temperature.[2]

-

Reaction and Precipitation: Stir the reaction mixture at room temperature. The product, N-Desmethyl Regorafenib (M4), will often precipitate out of the solution as it forms. The reaction is typically complete within 2-4 hours.

-

Isolation and Purification: Collect the precipitate by filtration. Wash the solid with the reaction solvent and then with a non-polar solvent like hexane to remove any unreacted isocyanate. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.

Analytical Characterization

To confirm the identity and purity of the synthesized M4, a suite of analytical techniques is employed. The data generated is critical for its qualification as a reference standard.

| Analytical Technique | Purpose | Expected Results for Metabolite M4 (C₂₀H₁₃ClF₄N₄O₃, MW: 468.79) |

| HPLC | Purity Assessment & Quantification | A single major peak with a purity of >98% under specified chromatographic conditions. |

| LC-MS/MS | Mass Verification | [M+H]⁺ ion observed at m/z 469.07. Characteristic fragmentation pattern consistent with the structure.[9][14] |

| ¹H NMR | Structural Elucidation | Chemical shifts and coupling constants corresponding to the aromatic protons on the three distinct rings, the amide protons, and the urea linkage protons. |

| ¹⁹F NMR | Fluorine Confirmation | Signals corresponding to the -CF₃ group and the single fluorine atom on the central phenyl ring. |

| Melting Point | Purity and Identity Check | A sharp melting point, for example, >195°C (with decomposition).[2] |

Pharmacological Context and Utility

The primary active metabolites of Regorafenib, M2 and M5, have been shown to possess a kinase inhibition profile and potency comparable to the parent drug.[6][8] They are significant contributors to the in vivo anti-tumor activity of Regorafenib.[7]

While specific pharmacological data for M4 (N-Desmethyl Regorafenib) is less prevalent in the literature, its structural similarity to Regorafenib suggests it may retain some biological activity. However, its primary importance lies in its role as an indispensable tool for drug metabolism and pharmacokinetic (DMPK) studies. The availability of a pure, well-characterized M4 standard allows for:

-

Method Validation: Development and validation of sensitive bioanalytical methods (e.g., LC-MS/MS) to detect and quantify Regorafenib and its metabolites in biological matrices like plasma and urine.[9]

-

Metabolic Profiling: Accurate identification and quantification of M4 in in vitro (e.g., human liver microsomes) and in vivo studies, helping to build a complete picture of the drug's biotransformation.

-

Safety Assessment: Enabling toxicological studies on individual metabolites to assess their potential contribution to the overall safety profile of Regorafenib.

Conclusion

This technical guide has detailed the metabolic context and a robust synthetic pathway for this compound (N-Desmethyl Regorafenib). By breaking down the synthesis into the preparation of two key intermediates followed by a final urea coupling reaction, researchers can reliably produce this important reference standard. The outlined protocols, coupled with rigorous analytical characterization, ensure the generation of high-purity material suitable for critical drug development activities, including pharmacokinetic analysis and safety assessment. A thorough understanding of all potential metabolites is fundamental to the principles of modern drug development, ensuring both efficacy and patient safety.

References

- CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate.

-

PubChem . This compound. National Center for Biotechnology Information. [Link]

-

Zopf, D., Fichtner, I., Bhargava, A., et al. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Cancer Medicine, 5(11), 3176-3185. [Link]

-

PubChem . Regorafenib. National Center for Biotechnology Information. [Link]

-

Zopf, D., Fichtner, I., Bhargava, A., et al. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Cancer Medicine, 5(11), 3176-3185. Available from: [Link]

-

Grothey, A., et al. (2016). Regorafenib as a single-agent in the treatment of patients with gastrointestinal tumors: an overview for pharmacists. Journal of Hematology & Oncology, 9(1), 1-13. [Link]

-

Dai, J., Zhang, J., Fu, D., et al. (2023). Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 257, 115499. [Link]

- CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.

-

Fu, Q., Chen, M., Hu, S., et al. (2018). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. Journal of Chromatography B, 1090, 43-51. [Link]

-

National Cancer Institute . Regorafenib. Division of Cancer Treatment and Diagnosis. [Link]

-

Alfa Chemical . Good Price CAS:99586-65-9 | 4-Chloropicolinamide for Sale. [Link]

-

The Royal Society of Chemistry . Supplementary information Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR. [Link]

-

Allard, M., et al. (2017). Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 142, 42-48. Available from: [Link]

-

Gu, R., et al. (2022). A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. Frontiers in Pharmacology, 13, 962635. [Link]

-

Neoplasia Research . A HPLC-UV Method for the Quantification of Regorafenib in Tumor. [Link]

-

GERCOR TEXCAN phase II study . Impact of trough concentrations of regorafenib and its major metabolites M-2 and M-5 on overall survival of chemorefractory metastatic colorectal cancer patients. [Link]

-

MDPI . Biomarker Analysis from a Phase I/Ib Study of Regorafenib and Nivolumab in Mismatch Repair-Proficient Advanced Refractory Colorectal Cancer. [Link]

-

Mohamed, A. F., et al. (2015). Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug?. Therapeutic Advances in Medical Oncology, 7(4), 224-237. [Link]

-

OncLive . Real-World Results Reveal Regorafenib Tolerability in mCRC. [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onclive.com [onclive.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methyl 4-chloropicolinate | 24484-93-3 [chemicalbook.com]

- 11. alfa-chemical.com [alfa-chemical.com]

- 12. 4-Chloro-N-methylpicolinamide | 220000-87-3 [chemicalbook.com]

- 13. Methyl 4-chloropicolinate synthesis - chemicalbook [chemicalbook.com]

- 14. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]

An In-Depth Technical Guide to the In Silico Elucidation of Regorafenib Metabolite M4 Activity

Abstract: Regorafenib is a potent oral multi-kinase inhibitor pivotal in the treatment of several cancers, including metastatic colorectal cancer and gastrointestinal stromal tumors.[1] Its clinical efficacy is influenced by its metabolism into various forms, notably the active metabolites M2 and M5.[2][3][4] This guide focuses on a less-characterized metabolite, M4 (Regorafenib N-glucuronide), to delineate a comprehensive in silico workflow for predicting its biological activity. While glucuronidation is typically a detoxification pathway that deactivates compounds, this assumption warrants rigorous computational challenge.[5][6] We will detail an integrated strategy employing molecular docking, pharmacophore modeling, and molecular dynamics to generate a weight-of-evidence-based prediction of M4's potential to interact with Regorafenib's primary kinase targets. This document serves as a technical blueprint for researchers and drug development professionals aiming to apply computational methods to forecast the pharmacological profiles of drug metabolites.

Introduction: Regorafenib and the Imperative of Metabolite Profiling

Regorafenib exerts its therapeutic effect by targeting multiple protein kinases involved in critical cancer-promoting processes like angiogenesis, oncogenesis, and metastasis.[1][2][7] Understanding its metabolic fate is crucial, as metabolites can possess their own pharmacological—or toxicological—profiles, significantly impacting the drug's overall clinical performance.

Mechanism of Action of Regorafenib: A Multi-Kinase Inhibitor

Regorafenib's anti-cancer activity stems from its ability to inhibit a range of kinases.[8] Key targets include:

-

Angiogenic Kinases: Vascular Endothelial Growth Factor Receptors (VEGFR 1-3) and Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (TIE2), which are crucial for the formation of new blood vessels that supply tumors.[1][2]

-

Oncogenic Kinases: KIT, RET, RAF-1, and BRAF, which are involved in tumor cell proliferation and survival signaling pathways.[2][7]

-

Stromal and Metastatic Kinases: Platelet-Derived Growth Factor Receptor (PDGFR) and Fibroblast Growth Factor Receptor (FGFR), which play a role in the tumor microenvironment and metastatic spread.[1][2]

By blocking these pathways, Regorafenib effectively disrupts tumor growth, progression, and the tumor's support systems.[2]

Caption: A multi-step workflow for in silico metabolite activity prediction.

Essential Tools and Software

A variety of software can be used to execute this workflow. The protocols outlined below are designed to be adaptable, but here are some common examples.

| Task | Open-Source Software | Commercial Software |

| Structure Preparation | RDKit, Open Babel | Schrödinger Maestro, MOE |

| Molecular Docking | AutoDock Vina, Smina | Glide, GOLD |

| Pharmacophore Modeling | Pharmit, ZINCPharmer | Phase, Catalyst |

| Molecular Dynamics | GROMACS, AMBER | Desmond, NAMD |

| Visualization | PyMOL, VMD | Schrödinger Maestro, Discovery Studio |

Workflow Part 1: Ligand and Target Preparation

The accuracy of any in silico model is fundamentally dependent on the quality of the input structures.

Protocol: Sourcing and Preparing 3D Ligand Structures

-

Obtain Structures: Download the 3D structure of Regorafenib from a chemical database like PubChem. The structure for the M4 metabolite may need to be generated by chemically modifying the parent Regorafenib structure in a molecular editor and adding the glucuronide moiety at the correct nitrogen atom.

-

Generate 3D Coordinates: If starting from a 2D structure, use a program like RDKit to generate a reasonable 3D conformation.

-

Protonation and Tautomeric States: At a physiological pH of ~7.4, determine the most likely protonation and tautomeric states for both Regorafenib and M4. This is critical as it dictates potential hydrogen bond interactions.

-

Energy Minimization: Perform a geometry optimization using a force field (e.g., MMFF94 or AMBER) to relieve any steric clashes and arrive at a low-energy conformation. This step ensures the ligand structure is physically realistic.

Protocol: Target Protein Preparation

-

Select PDB Structure: Choose a high-resolution crystal structure of a primary Regorafenib target from the Protein Data Bank (PDB). A suitable choice is PDB ID: 4ASD , which features VEGFR2 in complex with Regorafenib. This provides a validated binding site.

-

Clean the Structure: Remove all non-essential components from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands (except for a reference ligand if needed for binding site definition).

-

Add Hydrogens: Crystal structures typically lack explicit hydrogen atoms. Add hydrogens consistent with a physiological pH of 7.4.

-

Assign Bond Orders & Charges: Ensure correct bond orders are assigned and compute partial charges for the protein atoms using a standard force field.

-

Define the Binding Site: Identify the amino acid residues that constitute the ATP-binding pocket. In the case of 4ASD, this can be defined as all residues within a 10 Å radius of the co-crystallized Regorafenib.

Workflow Part 2: Predicting Protein-Ligand Interactions via Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a protein target.

The Theory Behind Molecular Docking

Docking algorithms "search" for the best binding pose of a ligand within a defined protein binding site. A "scoring function" then estimates the binding affinity (often as a free energy value, ΔG, in kcal/mol) for each generated pose. More negative scores indicate stronger predicted binding.

Protocol: Molecular Docking of Regorafenib and M4 into VEGFR2

-

Prepare Receptor and Ligands: Use the prepared protein and ligand files from Section 3.0.

-

Define the Grid Box: Center a 3D grid box on the defined binding site of VEGFR2. The box should be large enough to encompass the entire binding pocket and allow the ligands to rotate freely.

-

Run Docking Simulation: Execute the docking algorithm (e.g., AutoDock Vina). It is crucial to re-dock the parent compound (Regorafenib) as a positive control. A successful docking run should reproduce the crystal structure pose of Regorafenib with a low Root Mean Square Deviation (RMSD < 2.0 Å).

-

Execute M4 Docking: Repeat the docking process for the M4 metabolite using the identical grid box and docking parameters.

Analysis and Interpretation of Docking Results

The primary outputs to analyze are the binding energy and the binding pose.

-

Binding Energy: Compare the predicted binding energy of M4 to that of Regorafenib. A significantly less negative (or positive) score for M4 suggests weaker binding, and therefore, likely reduced activity.

-

Binding Pose: Visually inspect the top-ranked pose of M4. Does it maintain the key hydrogen bonds and hydrophobic interactions that Regorafenib makes with the VEGFR2 hinge region? The bulky glucuronide group on M4 is hypothesized to cause steric clashes that prevent optimal alignment in the binding pocket.

Data Summary: Predicted Binding Affinities

Summarize the results in a table for clear comparison across multiple key targets of Regorafenib.

| Compound | Target | Predicted Binding Affinity (kcal/mol) | Key H-Bond Interactions Maintained? |

| Regorafenib | VEGFR2 | -11.5 (Reference) | Yes (Cys919, Asp1046) |

| Metabolite M4 | VEGFR2 | -7.2 | No |

| Regorafenib | TIE2 | -10.8 (Reference) | Yes |

| Metabolite M4 | TIE2 | -6.5 | No |

| Regorafenib | c-KIT | -11.1 (Reference) | Yes |

| Metabolite M4 | c-KIT | -7.0 | No |

(Note: Binding affinity values are illustrative examples for this guide.)

Workflow Part 3: Pharmacophore Modeling for Feature-Based Assessment

A pharmacophore is a 3D abstract representation of the essential molecular features required for a molecule to be recognized by a specific biological target.

Protocol: Generating and Mapping to a Pharmacophore

-

Generate Pharmacophore: Based on the Regorafenib-VEGFR2 complex (4ASD), generate a pharmacophore model. This model will include features like hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centroids.

-

Map Ligands: Attempt to fit both Regorafenib and the M4 metabolite onto this generated pharmacophore.

-

Analyze Fit Score: Quantify how well each molecule satisfies the pharmacophore constraints. A high fit score indicates the molecule possesses the necessary features in the correct spatial arrangement. It is expected that Regorafenib will have a high fit score, while the M4 metabolite's glucuronide group will likely prevent it from satisfying all features simultaneously, resulting in a low score.

Caption: Mapping Regorafenib vs. M4 to a hypothetical VEGFR2 pharmacophore.

Synthesis and Conclusion: A Weight-of-Evidence Prediction

By consolidating the data from each computational experiment, we can formulate a robust prediction.

Consolidating the Evidence

| Method | Finding for Regorafenib | Finding for Metabolite M4 | Implication for M4 Activity |

| Molecular Docking | Strong predicted binding affinity. Correct pose. | Significantly weaker predicted affinity. Steric clashes observed. | Likely Inactive |

| Pharmacophore | High fit score. All key features mapped. | Low fit score. Bulky group prevents feature alignment. | Likely Inactive |

Final Prediction on M4 Activity

Limitations and Future Directions

It is critical to acknowledge that in silico predictions are models, not certainties. These computational findings provide a strong, data-driven hypothesis that must be confirmed experimentally. The logical next step would be to perform in vitro kinase inhibition assays using synthesized M4 metabolite to validate these predictions empirically.

References

-

National Cancer Institute. (n.d.). Regorafenib. Division of Cancer Treatment and Diagnosis. Retrieved from [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Regorafenib? Patsnap Synapse. Retrieved from [Link]

-

Pharmacology of Regorafenib (Stivarga, Regonat; Pharmacokinetics, Mechanism of Action, Uses, Effects). (2025, April 13). YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Regorafenib mechanism of action. Retrieved from [Link]

-

Grothey, A. (n.d.). The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician. Hematology & Oncology. Retrieved from [Link]

-

PubMed. (2020). Higher Systemic Exposure to Unbound Active Metabolites of Regorafenib Is Associated With Short Progression-Free Survival in Colorectal Cancer Patients. Clinical Pharmacology & Therapeutics, 108(3), 586-595. Retrieved from [Link]

-

PubMed. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Cancer Medicine, 5(11), 3176-3185. Retrieved from [Link]

-

Fox, T., & Kriegl, J. M. (2006). Machine Learning Techniques for In Silico Modeling of Drug Metabolism. Current Topics in Medicinal Chemistry, 6(15), 1579-1591. Retrieved from [Link]

-

AZoNetwork. (2024). Tackling metabolism issues in drug discovery with in silico methods. Retrieved from [Link]

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2024). Role of Glucuronidation in Drug Detoxification and Elimination. Retrieved from [Link]

-

PubMed. (2001). Roles of glucuronidation and UDP-glucuronosyltransferases in xenobiotic bioactivation reactions. Chemico-Biological Interactions, 134(3), 297-313. Retrieved from [Link]

-

National Institutes of Health. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Cancer Medicine, 5(11), 3176–3185. Retrieved from [Link]

-

MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. (2024). Oxford Academic. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Regorafenib metabolite M4. PubChem. Retrieved from [Link]

-

Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. Retrieved from [Link]

-

In-vitro In-vivo In-silico Journal. (n.d.). Drug Metabolism Prediction Using Computational Models. Retrieved from [Link]

-

Wikipedia. (n.d.). Glucuronidation. Retrieved from [Link]

-

ResearchGate. (n.d.). Relationships among the plasma concentrations of regorafenib, M2, and.... Retrieved from [Link]

-

ResearchGate. (n.d.). Concentration–time profile of regorafenib and its metabolites M2.... Retrieved from [Link]

-

National Institutes of Health. (n.d.). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. PMC. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Glucuronidation – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (2025). Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects. Retrieved from [Link]

-

ResearchGate. (n.d.). The proposed metabolic pathway of regorafenib in humans in vivo. Retrieved from [Link]

Sources

- 1. What is the mechanism of Regorafenib? [synapse.patsnap.com]

- 2. Regorafenib - NCI [dctd.cancer.gov]

- 3. Higher Systemic Exposure to Unbound Active Metabolites of Regorafenib Is Associated With Short Progression-Free Survival in Colorectal Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Roles of glucuronidation and UDP-glucuronosyltransferases in xenobiotic bioactivation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hematologyandoncology.net [hematologyandoncology.net]

- 8. researchgate.net [researchgate.net]

The Pharmacological Profile of N-Desmethyl Regorafenib (M-5): A Technical Guide for Researchers

Introduction: Beyond the Parent Compound – The Clinical Significance of Regorafenib Metabolism

Regorafenib, an oral multi-kinase inhibitor, has carved a niche in the therapeutic landscape for patients with metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC) who have exhausted standard treatment options.[1][2][3] Its mechanism of action is multifaceted, targeting a range of kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[4][5][6] However, the clinical activity of regorafenib is not solely attributable to the parent compound. Upon administration, regorafenib undergoes extensive metabolism, primarily in the liver by cytochrome P450 3A4 (CYP3A4) and uridine diphosphate-glucuronosyltransferase 1A9 (UGT1A9), giving rise to two major pharmacologically active metabolites: M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl).[7][8][9]

This technical guide focuses on the pharmacological profile of N-Desmethyl Regorafenib, also known as M-5, a key secondary metabolite that circulates in human plasma at concentrations comparable to the parent drug at steady state.[8][10] Understanding the distinct and overlapping properties of M-5 is crucial for a comprehensive grasp of regorafenib's overall therapeutic effect and toxicity profile. This document will provide an in-depth exploration of the mechanism of action, pharmacokinetics, and clinical relevance of M-5, supported by field-proven experimental methodologies.

Metabolic Pathway of Regorafenib to N-Desmethyl Regorafenib (M-5)

The biotransformation of regorafenib to M-5 is a two-step process. Initially, regorafenib is metabolized by CYP3A4 to its primary active metabolite, M-2 (regorafenib-N-oxide).[11] Subsequently, M-2 undergoes further oxidative metabolism, also mediated by CYP3A4, resulting in the formation of M-5 (N-desmethyl-regorafenib-N-oxide).[11][12]

Caption: Metabolic conversion of Regorafenib to N-Desmethyl Regorafenib (M-5).

Pharmacodynamics: Unraveling the Kinase Inhibition Profile of M-5

N-Desmethyl Regorafenib (M-5) is not an inactive byproduct; rather, it exhibits a pharmacological activity profile that is remarkably similar to both the parent drug, regorafenib, and the other major metabolite, M-2.[8][13] In vitro biochemical and cellular assays have demonstrated that M-5 is a potent inhibitor of a wide array of kinases implicated in cancer progression.[8][14]

Comparative Kinase Inhibition

Preclinical studies have shown that M-5 shares a similar kinase inhibition spectrum with regorafenib and M-2.[13][15] Competitive binding assays have revealed comparable potency against key targets involved in:

-

Angiogenesis: Vascular Endothelial Growth Factor Receptors (VEGFRs)

-

Oncogenesis: KIT, RET, and RAF kinases

-

Tumor Microenvironment: Platelet-Derived Growth Factor Receptors (PDGFRs) and Fibroblast Growth Factor Receptors (FGFRs)

The inhibitory concentrations (IC50) of M-5 against these kinases are within a similar nanomolar range to those of regorafenib.[15] This suggests that M-5 significantly contributes to the overall anti-angiogenic, anti-proliferative, and anti-metastatic effects observed with regorafenib treatment.[13][16][17]

| Kinase Target | Regorafenib (IC50 nM) | M-2 (IC50 nM) | M-5 (IC50 nM) |

| VEGFR1 | 13 | Not Reported | Not Reported |

| VEGFR2 | 4.2 | Not Reported | Not Reported |

| VEGFR3 | 46 | Not Reported | Not Reported |

| TIE-2 | 311 | Not Reported | Not Reported |

| PDGFR-β | 22 | Not Reported | Not Reported |

| FGFR1 | 202 | Not Reported | Not Reported |

| c-KIT | 7 | Not Reported | Not Reported |

| RET | 1.5 | Not Reported | Not Reported |

| BRAF | 28 | Not Reported | Not Reported |

| BRAFV600E | 19 | Not Reported | Not Reported |

Note: The table presents IC50 values for regorafenib from in vitro biochemical assays.[1] While direct comparative IC50 values for M-2 and M-5 are not consistently reported in a single source, studies confirm their similar potency.[13][15]

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following provides a generalized, yet robust, protocol for assessing the kinase inhibitory activity of N-Desmethyl Regorafenib (M-5). This protocol is designed to be a self-validating system by including appropriate controls.

Objective: To determine the half-maximal inhibitory concentration (IC50) of M-5 against a panel of purified kinases.

Materials:

-

Purified recombinant human kinases (e.g., VEGFR2, PDGFRβ, c-KIT)

-

Kinase-specific peptide substrates

-

[γ-33P]ATP or ADP-Glo™ Kinase Assay (Promega)

-

Regorafenib and M-2 reference standards (for comparison)

-

Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)

-

384-well plates

-

Plate reader (scintillation counter for radiometric assay or luminometer for ADP-Glo™)

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of M-5 in DMSO. Create a series of 10-point, 3-fold serial dilutions in assay buffer.

-

Reaction Setup: In a 384-well plate, add the kinase, peptide substrate, and M-5 at varying concentrations.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Termination: Stop the reaction according to the specific assay kit instructions (e.g., adding a stop solution).

-

Detection: Measure the kinase activity. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and quantifying radioactivity. For the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence-based reaction.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the M-5 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Controls:

-

Positive Control: Kinase reaction without any inhibitor.

-

Negative Control: Reaction mixture without the kinase.

-

Reference Compound: Run parallel assays with regorafenib and M-2 to ensure consistency and for direct comparison.

Sources

- 1. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety and effectiveness of regorafenib in patients with metastatic colorectal cancer in routine clinical practice in the prospective, observational CORRELATE study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and safety of regorafenib as beyond second-line therapy in patients with metastatic colorectal cancer: an adjusted indirect meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regorafenib - NCI [dctd.cancer.gov]

- 5. What is the mechanism of Regorafenib? [synapse.patsnap.com]

- 6. Mechanism of Action | STIVARGA® (regorafenib) Global HCP Website [stivarga.com]

- 7. Regorafenib as a single-agent in the treatment of patients with gastrointestinal tumors: an overview for pharmacists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Population pharmacokinetics of regorafenib in solid tumours: Exposure in clinical practice considering enterohepatic circulation and food intake - PMC [pmc.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ptmasterguide.com [ptmasterguide.com]

- 15. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regorafenib (BAY 73-4506): antitumor and antimetastatic activities in preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. schd-shimadzu.com [schd-shimadzu.com]

- 19. biosynth.com [biosynth.com]

The Unseen Hand: A Technical Guide to the Role of Regorafenib's Active Metabolites in Drug Efficacy and Toxicity

Abstract

Regorafenib, an oral multi-kinase inhibitor, has become a cornerstone in the treatment of several refractory cancers. However, its clinical activity and toxicity profile are not solely dictated by the parent compound. This guide delves into the critical roles of its two major active metabolites, M2 (N-oxide) and M5 (N-oxide and N-desmethyl). At steady-state, these metabolites achieve systemic exposures comparable to regorafenib itself and exhibit a similar spectrum of potent kinase inhibition.[1][2] Understanding the biotransformation, pharmacological activity, and clinical implications of M2 and M5 is paramount for optimizing patient outcomes, managing adverse events, and guiding future drug development. This paper provides an in-depth analysis of these metabolites, offering field-proven insights and detailed methodologies for their study.

Introduction to Regorafenib: A Multi-Kinase Inhibitor

Regorafenib is approved for the treatment of metastatic colorectal cancer (mCRC), metastatic gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).[3][4] Its mechanism of action lies in the potent inhibition of multiple protein kinases involved in critical cancer processes, including angiogenesis, oncogenesis, and the tumor microenvironment.[5] Key targets include Vascular Endothelial Growth Factor Receptors (VEGFR1-3), TIE2, KIT, RET, RAF-1, BRAF, Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[5][6] While the parent drug is active, its clinical profile is significantly influenced by its biotransformation into active metabolites.

A note on nomenclature: While the prompt mentioned an "M4" metabolite, the vast body of scientific literature identifies M2 and M5 as the principal pharmacologically active metabolites of regorafenib. Therefore, this guide will focus on these two key entities that dictate the drug's clinical behavior.

The Metabolic Journey: Biotransformation of Regorafenib

Regorafenib undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4 and glucuronidation by UGT1A9.[7][8] The two most significant metabolites in terms of both concentration and activity are M2 and M5.

The primary metabolic step is the N-oxidation of the pyridine moiety of regorafenib, catalyzed by CYP3A4, to form M2 (BAY 75-7495).[9][10] Subsequently, M2 can undergo further N-demethylation to produce the secondary metabolite M5 (BAY 81-8752).[2][9] Both M2 and M5 circulate in human plasma at concentrations comparable to the parent drug at steady state, making them major contributors to the overall pharmacological effect.[1][11]

Figure 1: Metabolic pathway of Regorafenib to its active metabolites M2 and M5.

Pharmacological Deep Dive: The Activity of M2 and M5

The rationale for focusing on M2 and M5 becomes clear when examining their pharmacological profiles. Preclinical studies have demonstrated that both metabolites are not mere byproducts but potent multi-kinase inhibitors in their own right.[11][12]

In Vitro Potency and Target Profile

M2 and M5 exhibit a kinase inhibition profile remarkably similar to that of regorafenib.[11][12] They effectively inhibit key kinases involved in angiogenesis and oncogenesis. In some cell-based assays, M2 and M5 have shown even greater potency than the parent compound against certain targets like PDGFRα.[11] This comparable potency underscores their significant contribution to the drug's overall anti-tumor activity.

| Compound | Target Kinase | IC₅₀ (nmol/L) - Representative Values | Key Pathway |

| Regorafenib | VEGFR2 | 3 | Angiogenesis |

| TIE2 | 13 | Angiogenesis | |

| BRAF | 28 | Oncogenesis | |

| KIT | 7 | Oncogenesis | |

| Metabolite M2 | VEGFR2 | 4 | Angiogenesis |

| TIE2 | 16 | Angiogenesis | |

| BRAF | 31 | Oncogenesis | |

| KIT | 4 | Oncogenesis | |

| Metabolite M5 | VEGFR2 | 16 | Angiogenesis |

| TIE2 | 39 | Angiogenesis | |

| BRAF | 63 | Oncogenesis | |

| KIT | 18 | Oncogenesis | |

| Data synthesized from preclinical studies. Actual IC₅₀ values may vary based on assay conditions.[6][11] |

Contribution to Systemic Exposure and Activity

A critical aspect of M2 and M5 is their pharmacokinetic behavior. In clinical studies, the steady-state plasma concentrations of both M2 and M5 are similar to, and sometimes greater than, that of regorafenib.[1] However, plasma protein binding differs significantly among the three compounds. Regorafenib is ~99.5% bound, while M2 is ~99.8% bound, and M5 is ~99.95% bound.[7][12] Despite this high degree of binding, the estimated free plasma concentrations of regorafenib and M2 are sufficient to exceed the IC₅₀ values for key targets like VEGFR2, suggesting they are the primary drivers of in vivo pharmacological activity.[12][13] The contribution of M5, while potent, may be limited by its lower unbound fraction.[12]

Figure 2: Inhibition of key oncogenic signaling pathways by Regorafenib and its metabolites.

The Clinical Reality: A Double-Edged Sword

The substantial and sustained exposure to three active pharmacological entities—regorafenib, M2, and M5—explains both the clinical efficacy and the challenging toxicity profile of the drug.

Compounding Efficacy

The combined action of the parent drug and its active metabolites creates a durable and broad-spectrum inhibition of oncogenic pathways. This multi-compound, multi-target effect is likely a key reason for regorafenib's efficacy in heavily pre-treated patient populations.[1] Clinical studies have begun to correlate plasma concentrations with patient outcomes. One study found that a higher total trough concentration (Cₜₗₒᵤ‰ₕ) of regorafenib plus M2 and M5 (≥2.9 µg/mL) was associated with a significantly longer progression-free survival (PFS).[3] This suggests that achieving a threshold systemic exposure of all active moieties is crucial for therapeutic benefit.

Driving Toxicity

The same concentrations that drive efficacy also contribute significantly to adverse drug reactions (ADRs). The management of regorafenib's side effects is a major clinical challenge.[14] Accumulating evidence links the plasma levels of the parent drug and its metabolites to the incidence and severity of common ADRs.

| Adverse Event | Associated Moiety (Parent or Metabolite) | Clinical Observation |

| Hand-Foot Skin Reaction (HFSR) | Sum of Regorafenib + M2/M5 | Patients with grade 2/3 HFSR had significantly higher total trough concentrations.[4] |

| Hypertension | Metabolite M5 | The trough concentration of M5 was significantly associated with the severity of hypertension.[15] |

| Rash/Desquamation | Metabolite M5 | Higher M5 trough levels were a significant predictor of severe rash.[15] |

| Hepatotoxicity (Bilirubin Increase) | Regorafenib (Parent) | Trough concentrations of the parent drug were significantly higher in patients with grade ≥2 bilirubin increase.[15] |

| General Toxicity (Dose-Limiting) | Sum of Regorafenib + M2/M5 | A total trough concentration ≥4.3 µg/mL was associated with a significantly higher incidence of dose-limiting toxicities.[3] |

These correlations highlight a therapeutic window. For instance, one study suggested that titrating the dose to achieve a total trough level between 2.9 and 4.3 µg/mL might optimize the balance between efficacy and safety.[3] This underscores the potential value of therapeutic drug monitoring (TDM) in clinical practice.

Methodologies for Metabolite Analysis

Accurate quantification of regorafenib, M2, and M5 in patient plasma is essential for pharmacokinetic studies and potential TDM. The gold-standard methodology is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Protocol: Plasma Quantification via LC-MS/MS

This protocol outlines a typical workflow. The causality behind these steps is crucial: protein precipitation is necessary to remove interfering plasma proteins; chromatographic separation is required to distinguish the parent drug from its metabolites before detection; and tandem mass spectrometry provides the high sensitivity and specificity needed for accurate quantification.

-

Sample Collection & Preparation:

-

Collect patient blood samples in K₂-EDTA tubes at pre-defined time points (e.g., trough concentration just before the next dose).

-

Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.

-

Store plasma at -80°C until analysis.

-

-

Protein Precipitation (Self-Validating Step):

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., isotope-labeled regorafenib). The 3:1 organic solvent ratio ensures efficient protein crashing.

-

Vortex for 1 minute to ensure complete mixing and protein denaturation.

-

Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

-

Quality Control: The clarity of the supernatant is a visual check for complete precipitation.

-

-

Chromatographic Separation:

-

Transfer the supernatant to an autosampler vial.

-

Inject 5-10 µL onto a C18 reverse-phase HPLC column (e.g., 50 x 2.1 mm, 2.6 µm particle size). A C18 column is chosen for its hydrophobicity, which effectively retains and separates regorafenib and its metabolites.

-

Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. Formic acid aids in protonation, improving ionization efficiency for MS detection. A gradient from low to high organic content is used to elute the compounds based on their polarity.

-

-

Mass Spectrometric Detection:

-

Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Monitor the specific Multiple Reaction Monitoring (MRM) transitions for regorafenib, M2, M5, and the internal standard. MRM provides high specificity by monitoring a specific precursor-to-product ion fragmentation.

-

Example Transitions:

-

Regorafenib: m/z 483.1 → 270.1

-

Metabolite M2: m/z 499.1 → 483.1

-

Metabolite M5: m/z 485.1 → 469.1

-

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations.

-

Calculate the concentration of each analyte in the patient samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Figure 3: Experimental workflow for LC-MS/MS quantification of Regorafenib and metabolites.

Conclusion and Future Perspectives

The narrative of regorafenib is incomplete without acknowledging the profound contributions of its active metabolites, M2 and M5. They are not passive byproducts but potent pharmacological agents that shape the drug's clinical profile. Their combined, sustained exposure is integral to regorafenib's anti-tumor efficacy but also presents a significant challenge in managing its toxicity.

The strong association between metabolite concentrations and clinical outcomes strongly advocates for the integration of therapeutic drug monitoring into clinical practice. Personalized dosing strategies, guided by the pharmacokinetic profiling of the parent drug and its metabolites, could unlock the full potential of regorafenib by maximizing efficacy while minimizing dose-limiting toxicities. Future research should focus on large-scale prospective trials to validate these TDM strategies and explore the impact of genetic polymorphisms (e.g., in CYP3A4) on metabolite formation and patient outcomes.

References

-

ResearchGate. (n.d.). The proposed metabolic pathway of regorafenib in humans in vivo. ResearchGate. [Link]

-

Garralda, E., et al. (2014). Population pharmacokinetics of regorafenib in solid tumours: Exposure in clinical practice considering enterohepatic circulation and food intake. British Journal of Clinical Pharmacology, 78(4), 845-856. [Link]

-

Llovet, J. M., et al. (2015). Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects. Cancer Chemotherapy and Pharmacology, 76(4), 747-757. [Link]

-

ResearchGate. (n.d.). Pharmacokinetic model for regorafenib and its metabolites.... ResearchGate. [Link]

-

YouTube. (2025). Pharmacology of Regorafenib (Stivarga, Regonat; Pharmacokinetics, Mechanism of Action, Uses, Effects). YouTube. [Link]

-

Zopf, D., et al. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Cancer Medicine, 5(11), 3176–3185. [Link]

-

Taguchi, M., et al. (2020). Therapeutic drug monitoring of regorafenib and its metabolite M5 can predict treatment efficacy and the occurrence of skin toxicities. International Journal of Clinical Oncology, 25(4), 531-540. [Link]

-

Kishino, Y., et al. (2020). Higher Systemic Exposure to Unbound Active Metabolites of Regorafenib Is Associated With Short Progression-Free Survival in Colorectal Cancer Patients. Clinical Pharmacology & Therapeutics, 108(3), 586-595. [Link]

-

Zopf, D., et al. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Cancer Medicine, 5(11), 3176-3185. [Link]

-

Mross, K., et al. (2012). Regorafenib (BAY 73-4506) in advanced colorectal cancer: a phase I study. British Journal of Cancer, 106(10), 1688-1695. [Link]

-

ResearchGate. (n.d.). Concentration–time profile of regorafenib and its metabolites M2.... ResearchGate. [Link]

-

ResearchGate. (n.d.). Relationships among the plasma concentrations of regorafenib, M2, and.... ResearchGate. [Link]

-

O-uchi, K., et al. (2021). Associations among plasma concentrations of regorafenib and its metabolites, adverse events, and ABCG2 polymorphisms in patients with metastatic colorectal cancers. Cancer Chemotherapy and Pharmacology, 87(6), 767-777. [Link]

-

Targeted Oncology. (n.d.). Regorafenib in the Treatment of Colorectal Cancer. Targeted Oncology. [Link]

-

Uetrecht, J., et al. (2022). Regorafenib and reactive metabolite of sunitinib activate inflammasomes: Implications for multi tyrosine kinase inhibitor-induced immune related adverse events. Pharmazie, 77(2), 54-58. [Link]

-

ClinPGx. (n.d.). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. ClinPGx. [Link]

-

Taniguchi, H., et al. (2021). Pharmacokinetics of the oral multikinase inhibitor regorafenib and its association with real-world treatment outcomes. Investigational New Drugs, 39(4), 1086-1094. [Link]

-

ResearchGate. (n.d.). Regorafenib pharmacokinetics and its association with real-world treatment outcomes. ResearchGate. [Link]

-

ResearchGate. (n.d.). (PDF) Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. ResearchGate. [Link]

-

Zopf, D., et al. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Cancer Medicine, 5(11), 3176-3185. [Link]

-

ResearchGate. (n.d.). The Pharmacokinetic Parameters of Regorafenib and Metabolite M2. ResearchGate. [Link]

-

Abou-Alfa, G. K., et al. (2014). Prevention and management of adverse events related to regorafenib. Supportive Care in Cancer, 22(7), 1959-1968. [Link]

-

Schmoll, H. J., et al. (2014). Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer. International Journal of Cancer, 135(7), 1733-1742. [Link]

-

ResearchGate. (n.d.). (PDF) Anti-tumoral activity of single and combined regorafenib treatments in preclinical models of liver and gastrointestinal cancers. ResearchGate. [Link]

-

CiteAb. (n.d.). Regorafenib (BAY 73-4506): antitumor and antimetastatic activities.... CiteAb. [Link]

Sources

- 1. Regorafenib (BAY 73-4506) in advanced colorectal cancer: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of the oral multikinase inhibitor regorafenib and its association with real-world treatment outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. targetedonc.com [targetedonc.com]

- 7. Population pharmacokinetics of regorafenib in solid tumours: Exposure in clinical practice considering enterohepatic circulation and food intake - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

- 14. Prevention and management of adverse events related to regorafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Associations among plasma concentrations of regorafenib and its metabolites, adverse events, and ABCG2 polymorphisms in patients with metastatic colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Metabolic Pathway of Regorafenib to M4

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Regorafenib is an oral multi-kinase inhibitor pivotal in the treatment of metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).[1][2][3] Its clinical activity is not solely attributable to the parent compound; its major circulating metabolites, M2 (N-oxide) and M5 (N-oxide and N-desmethyl), are also pharmacologically active and contribute significantly to the overall therapeutic effect.[1][4][5] This guide provides a detailed technical overview of the metabolic pathway leading to a key downstream metabolite, M4 (Regorafenib-N-oxide-N-glucuronide), focusing on the enzymatic cascade and the state-of-the-art methodologies required for its investigation. We will delve into the causality behind experimental choices, present validated protocols, and offer insights grounded in established scientific principles to empower researchers in drug development and metabolism.

Introduction to Regorafenib and its Metabolites

Regorafenib exerts its anti-tumor effects by blocking multiple protein kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[1][2] Administered orally, it undergoes extensive hepatic metabolism, primarily mediated by Cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 1A9 (UGT1A9).[4][5][6][7]

The primary metabolic pathway involves a two-step process:

-

Phase I Oxidation: Regorafenib is first oxidized to form the active metabolite M2 (Regorafenib-N-oxide).[1][8]

-

Phase II Glucuronidation: M2 can be further metabolized, or the parent drug can be directly conjugated. The pathway to M4 involves the glucuronidation of the M2 metabolite.

Understanding this pathway is critical for several reasons:

-

Pharmacological Activity: The primary metabolites M2 and M5 show comparable potency to the parent drug in inhibiting key kinases.[1][8][9] The balance between these active forms and their clearance through pathways like M4 formation can influence overall efficacy.

-

Drug-Drug Interactions (DDIs): Since CYP3A4 and UGT1A9 are the primary enzymes, co-administration of drugs that induce or inhibit these enzymes can significantly alter the exposure to regorafenib and its active metabolites, potentially impacting both efficacy and toxicity.[4][6]

-

Patient Variability: Genetic polymorphisms in CYP and UGT enzymes can lead to inter-individual differences in drug exposure and response, making a thorough understanding of the metabolic fate essential for personalized medicine.

The Metabolic Conversion: A Two-Step Enzymatic Cascade to M4

The formation of the M4 metabolite is not a direct conversion from the parent drug but a sequential enzymatic process. This cascade highlights the interplay between Phase I and Phase II metabolic enzymes.

Step 1: Phase I Oxidation via CYP3A4 to form M2 (N-oxide)

The initial and rate-limiting step is the N-oxidation of the pyridine ring on the regorafenib molecule to form the M2 metabolite.

-

Primary Enzyme: In vitro studies using recombinant human enzymes and chemical inhibition assays have definitively identified CYP3A4 as the principal isoform responsible for this conversion.[10][11]

-

Causality: CYP3A4 is one of the most abundant and versatile CYP enzymes in the human liver, responsible for the metabolism of over 50% of clinical drugs. Its involvement makes regorafenib susceptible to significant DDIs. For instance, co-administration with a strong CYP3A4 inhibitor like ketoconazole increases regorafenib exposure while drastically decreasing the formation of M2 and M5.[4] Conversely, inducers like rifampicin decrease regorafenib exposure.[4]

Step 2: Phase II Glucuronidation of M2 via UGT1A9 to form M4

The M2 metabolite, now containing a reactive N-oxide functional group, becomes a substrate for Phase II conjugation.

-

Primary Enzyme: The key enzyme catalyzing the attachment of a glucuronic acid moiety to the N-oxide of M2 is UGT1A9 .[12] This reaction forms the M4 metabolite, Regorafenib-N-oxide-N-glucuronide.

-

Causality: UGT1A9 is highly expressed in the liver and is known to glucuronidate a wide range of substrates. The conversion to M4 represents a detoxification and elimination pathway, as the addition of the bulky, hydrophilic glucuronide group facilitates excretion from the body, primarily via bile and feces. Regorafenib itself can also be directly glucuronidated by UGT1A9 to form the M7 metabolite.[13][14]

Metabolic Pathway Diagram

Caption: Sequential metabolism of Regorafenib to M4.

Experimental Methodologies for Pathway Elucidation

To investigate this metabolic pathway, a multi-pronged approach combining in vitro assays with advanced analytical techniques is required. The following protocols are designed as self-validating systems, providing a robust framework for definitive enzymatic identification.

Experimental Workflow Overview

This diagram illustrates the logical flow of experiments, from broad screening to specific enzyme identification.

Caption: Experimental workflow for M4 pathway investigation.

Protocol 1: General Metabolism Screening with Human Liver Microsomes (HLM)

Rationale: HLMs are subcellular fractions containing the full complement of Phase I (CYP) and Phase II (UGT) enzymes from the endoplasmic reticulum.[15] This system is the gold standard for an initial assessment of hepatic metabolism, confirming that the liver is a primary site of metabolism and allowing for the simultaneous observation of both oxidation and glucuronidation.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of Regorafenib (e.g., 10 mM in DMSO).

-

Thaw pooled Human Liver Microsomes (final concentration 0.5 mg/mL) and NADPH regenerating system (e.g., Promega NADPH-Regen®) on ice.

-

Prepare a stock solution of the UGT cofactor UDPGA (uridine 5'-diphosphoglucuronic acid) in buffer.

-

-

Incubation Setup (in triplicate):

-

To a microcentrifuge tube, add phosphate buffer (pH 7.4), HLM, and Regorafenib (final concentration 1 µM).

-

Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.

-

-

Reaction Initiation:

-

Initiate the reaction by adding the NADPH regenerating system and UDPGA (final concentration ~2 mM).

-

Control: A negative control should be run in parallel by omitting the NADPH/UDPGA cofactors to ensure any metabolite formation is enzyme-dependent.

-

-

Time-Point Sampling:

-

Incubate at 37°C in a shaking water bath.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Sorafenib or a stable isotope-labeled Regorafenib). This step simultaneously quenches the reaction and precipitates the microsomal proteins.

-

-

Sample Processing:

-

Vortex the terminated samples vigorously.

-

Centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

Protocol 2: Reaction Phenotyping with Recombinant Human Enzymes

Rationale: Once HLM experiments confirm the formation of M2 and M4, the next logical step is to pinpoint the specific enzymes responsible. This is achieved by using individual, recombinantly expressed enzymes.

-

Part A: Identifying the CYP Isoform (Regorafenib → M2)

-

Follow the HLM protocol, but replace the HLMs with individual recombinant human CYP isoforms (e.g., CYP3A4, 2C9, 2C19, 1A2, 2D6) at a concentration relevant to their typical expression levels.

-

Initiate the reaction with the NADPH regenerating system only (UDPGA is not required for this step).

-

Monitor for the formation of the M2 metabolite. The isoform that produces the highest amount of M2 is identified as the primary contributor.

-

-

Part B: Identifying the UGT Isoform (M2 → M4)

-

Follow the HLM protocol, but replace the HLMs with individual recombinant human UGT isoforms (e.g., UGT1A1, 1A9, 2B7).

-